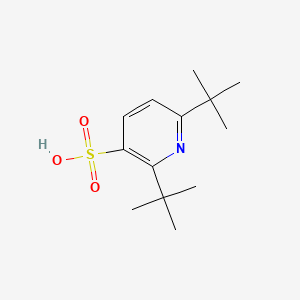

2,6-Ditert-butylpyridine-3-sulfonic acid

Description

Historical Context of Highly Substituted Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, a basic heterocyclic organic compound, was first isolated in 1846. researchgate.net Its aromatic nature and the presence of a nitrogen atom make it a cornerstone in heterocyclic chemistry. researchgate.net Early synthetic endeavors, such as the Hantzsch pyridine synthesis developed in 1881, paved the way for the creation of a wide array of pyridine derivatives. acs.org

The introduction of bulky substituents, particularly at the positions flanking the nitrogen atom (the 2 and 6 positions), gives rise to a class of compounds known as sterically hindered pyridines. A prime example is 2,6-di-tert-butylpyridine (B51100). The voluminous tert-butyl groups physically obstruct access to the nitrogen atom's lone pair of electrons. stackexchange.com This steric hindrance has profound consequences on the molecule's basicity and reactivity. For instance, while pyridine is a relatively good base, the steric strain in 2,6-di-tert-butylpyridine significantly reduces its basicity. stackexchange.com This diminished reactivity is a key feature of highly substituted pyridine derivatives and presents both challenges and opportunities in their application.

Significance of Sulfonic Acid Functionalities in Contemporary Chemical Research

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that imparts a range of valuable properties to organic molecules. britannica.com In contemporary chemical research, sulfonic acids are of paramount importance for several reasons:

Catalysis: Their strong acidity makes them excellent catalysts for a variety of organic reactions, including esterification, alkylation, and dehydration. mdpi.com They can serve as effective and more environmentally benign alternatives to mineral acids. mdpi.com

Enhanced Solubility: The sulfonic acid group is highly polar and can significantly increase the water solubility of organic compounds. britannica.com This property is crucial in the design of water-soluble dyes, pharmaceuticals, and catalysts for aqueous-phase reactions. britannica.com

Surfactants and Detergents: Long-chain alkylbenzene sulfonates are the active ingredients in many detergents, showcasing the industrial-scale importance of this functional group.

Functional Materials: Polymeric sulfonic acids, such as Nafion, are critical components in proton exchange membranes for fuel cells. wikipedia.org

The introduction of a sulfonic acid group onto a molecule can therefore dramatically alter its physical and chemical properties, opening up new avenues for its application.

Overview of the Unique Chemical Challenges Posed by 2,6-Ditert-butylpyridine-3-sulfonic acid

The combination of a sterically hindered 2,6-di-tert-butylpyridine core with a sulfonic acid group at the 3-position creates a molecule with a unique set of chemical challenges and properties. The synthesis of this compound itself highlights some of these challenges. While pyridine and its less hindered derivatives may form addition compounds with sulfur trioxide, the steric bulk in 2,6-di-tert-butylpyridine facilitates the nuclear sulfonation to yield this compound.

The primary challenge revolves around the interplay between the steric hindrance of the tert-butyl groups and the reactivity of both the pyridine nitrogen and the sulfonic acid group. The bulky tert-butyl groups are expected to influence:

Acidity and Basicity: While the sulfonic acid group is inherently strongly acidic, the nearby bulky groups and the electronic effects of the pyridine ring can modulate its pKa. Similarly, the basicity of the pyridine nitrogen, already diminished by the tert-butyl groups, will be further influenced by the electron-withdrawing sulfonic acid group.

Reactivity: The steric hindrance that shields the nitrogen atom also impedes reactions at the adjacent positions on the pyridine ring. This can make further functionalization of the molecule challenging.

Intermolecular Interactions: The bulky tert-butyl groups can hinder the typical intermolecular interactions, such as hydrogen bonding, that are characteristic of sulfonic acids.

These unique structural features make this compound a subject of interest for chemists seeking to understand and harness the effects of extreme steric crowding on molecular properties and reactivity.

Detailed Research Findings on this compound

While extensive research on the parent compound, 2,6-di-tert-butylpyridine, has been conducted, detailed studies focusing specifically on its 3-sulfonic acid derivative are less common. However, based on the known chemistry of its constituent parts, we can infer and discuss its key characteristics.

The synthesis of this compound is achieved through the direct sulfonation of 2,6-di-tert-butylpyridine. This reaction typically employs a strong sulfonating agent like sulfur trioxide. smolecule.com The steric hindrance of the tert-butyl groups prevents the formation of a stable adduct with the nitrogen atom, thereby favoring electrophilic substitution on the pyridine ring, which occurs at the 3-position.

The physical properties of this compound are influenced by its unique structure. It is described as a colorless, oily liquid. smolecule.com One source reports a high melting point of 310°C with decomposition, which is indicative of a stable compound with strong intermolecular forces, likely due to the presence of the sulfonic acid group.

The chemical reactivity of this compound is dominated by the steric hindrance of the tert-butyl groups and the presence of the acidic sulfonic acid group. The nitrogen atom is expected to be a very weak base, even weaker than the already weakly basic 2,6-di-tert-butylpyridine, due to the electron-withdrawing effect of the adjacent sulfonic acid group. This steric shielding of the nitrogen atom makes it a non-coordinating base, meaning it can act as a proton scavenger without coordinating to metal centers, a useful property in certain catalytic applications.

The sulfonic acid group, being strongly acidic, will readily undergo deprotonation in the presence of a base. However, the bulky neighboring tert-butyl group may influence the solvation of the resulting sulfonate anion.

Below are interactive data tables summarizing the known properties of this compound and a comparison of the basicity of related pyridine compounds to illustrate the effect of steric hindrance.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₂₁NO₃S |

| Molecular Weight | 271.38 g/mol |

| Appearance | Colorless, oily liquid |

| Melting Point | 310°C (with decomposition) |

Table 2: Comparison of pKa Values of the Conjugate Acids of Pyridine and its Sterically Hindered Derivatives

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Methylpyridine (B31789) | 5.97 |

| 2,6-Dimethylpyridine (B142122) | 6.75 |

| 2,6-Di-tert-butylpyridine | 3.58 |

The data in Table 2 clearly demonstrates the impact of steric hindrance on the basicity of the pyridine nitrogen. While the electron-donating methyl groups in 2-methylpyridine and 2,6-dimethylpyridine increase the basicity compared to pyridine, the introduction of the much bulkier tert-butyl groups in 2,6-di-tert-butylpyridine leads to a significant decrease in basicity due to the steric strain associated with protonation. stackexchange.com It is anticipated that the pKa of the conjugate acid of this compound would be even lower due to the electron-withdrawing nature of the sulfonic acid group.

Structure

3D Structure

Properties

CAS No. |

92423-50-2 |

|---|---|

Molecular Formula |

C13H21NO3S |

Molecular Weight |

271.38 g/mol |

IUPAC Name |

2,6-ditert-butylpyridine-3-sulfonic acid |

InChI |

InChI=1S/C13H21NO3S/c1-12(2,3)10-8-7-9(18(15,16)17)11(14-10)13(4,5)6/h7-8H,1-6H3,(H,15,16,17) |

InChI Key |

ALIOSIQUHNKJSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C=C1)S(=O)(=O)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2,6 Ditert Butylpyridine 3 Sulfonic Acid

Regioselective Sulfonation Techniques for 2,6-Ditert-butylpyridine

The introduction of a sulfonic acid group onto the 2,6-ditert-butylpyridine ring is achieved through nuclear sulfonation. The presence of the two bulky tert-butyl groups at the 2- and 6-positions sterically shields these positions, as well as the nitrogen atom, from electrophilic attack. smolecule.com This steric hindrance effectively deactivates the adjacent positions and directs incoming electrophiles, such as the sulfonating agent, to the electronically favored C-3 position. smolecule.com The reactivity of 2,6-di-tert-butylpyridine (B51100) towards such aromatic substitution has been compared to that of nitrobenzene. researchgate.net

Achieving selective sulfonation at the C-3 position requires specific reagents and controlled reaction conditions. Unlike unsubstituted pyridine (B92270), which requires harsh conditions like fuming sulfuric acid and mercury catalysts for sulfonation, the sterically hindered nature of 2,6-ditert-butylpyridine allows for the use of milder and more selective methods. smolecule.comresearchgate.net The primary sulfonating agent is sulfur trioxide (SO₃) or a complex thereof. smolecule.com

One effective method involves treating 2,6-ditert-butylpyridine with sulfur trioxide in liquid sulfur dioxide at a low temperature of -10°C. researchgate.net Under these conditions, the pyridine derivative undergoes nuclear substitution to form the desired 2,6-ditert-butylpyridine-3-sulfonic acid, whereas less hindered pyridines like 2,6-lutidine merely form addition compounds without undergoing ring substitution. researchgate.net Another successful approach utilizes a sulfur trioxide-trimethylamine complex in dichloromethane (B109758) at 0°C, which also ensures exclusive attack at the 3-position. smolecule.com

| Reagent | Solvent | Temperature | Outcome |

| Sulfur trioxide (SO₃) | Liquid sulfur dioxide (SO₂) | -10°C | C-3 Sulfonation |

| Sulfur trioxide–trimethylamine complex | Dichloromethane (CH₂Cl₂) | 0°C | C-3 Sulfonation |

Furthermore, the high reactivity of sulfur trioxide necessitates careful control of reaction conditions to prevent side reactions or the formation of undesired byproducts. The stability of the sulfonating agent and its complexes, as well as the precise control of temperature, are critical factors. Overly aggressive conditions could potentially lead to degradation of the starting material or the product. Consequently, achieving high-purity this compound often requires a balance between ensuring complete reaction and minimizing byproduct formation, followed by a meticulous purification process.

Synthesis of Key Precursors: 2,6-Ditert-butylpyridine

The availability of the precursor, 2,6-ditert-butylpyridine, is crucial for the synthesis of the target sulfonic acid. This sterically hindered base is typically synthesized through direct alkylation of the pyridine ring or via multi-step pathways involving cyclization.

The most common and direct method for preparing 2,6-ditert-butylpyridine is the reaction of pyridine with tert-butyllithium (B1211817) (t-BuLi). smolecule.comwikipedia.org This reaction is analogous to the Chichibabin reaction, where an organometallic reagent acts as a nucleophile to add alkyl groups to the pyridine ring. smolecule.comwikipedia.org The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) at low temperatures to control the reactivity of the organolithium reagent. smolecule.com This approach can achieve yields exceeding 70%. smolecule.com

Alkylation of Pyridine

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|

Alternative synthetic strategies involve the construction of the substituted pyridine ring from acyclic precursors or the conversion of other heterocyclic systems. One such method is the preparation of pyridine derivatives from corresponding pyrylium (B1242799) salts. nih.gov Specifically, 2,6-di-tert-butylpyrylium salts can be converted into 2,6-ditert-butylpyridine. nih.gov

This process involves reacting the pyrylium salt, such as 2,6-di-tert-butylpyrylium perchlorate, with an ammonia (B1221849) source. nih.gov For instance, reacting the pyrylium salt with ammonium (B1175870) chloride in a buffered solution can yield the desired pyridine with high conversion rates. nih.gov This multi-step approach, while less direct than alkylation, provides an alternative route to the key precursor.

Purification and Isolation Strategies for the Sulfonic Acid Compound

The final step in the synthesis is the purification and isolation of this compound. As a sulfonic acid derivative of a pyridine base, the compound is zwitterionic, possessing both acidic and basic centers. This property influences its solubility and dictates the purification strategy. The compound is typically a colorless, oily liquid that is soluble in water. smolecule.com

A common strategy for purifying pyridine sulfonic acids involves precipitation and crystallization. google.com After the sulfonation reaction, the crude product mixture can be treated to remove any remaining sulfonating agents and byproducts. One method involves acidifying the solution to remove any remaining sulfite, followed by concentration. google.com The addition of a less polar organic solvent, such as isopropanol (B130326) or ethanol, to a concentrated aqueous or highly polar solution of the sulfonic acid can induce precipitation or crystallization of the pure product. google.com The precipitated solid can then be collected by filtration and washed with a suitable solvent to remove residual impurities. google.com Further purification can be achieved by recrystallization or by treating a solution of the product with activated charcoal to remove colored impurities. google.com

Elucidation of Chemical Reactivity and Mechanistic Principles of 2,6 Ditert Butylpyridine 3 Sulfonic Acid

Influence of Steric Bulk on Acidity and Proton Donating Ability

The bulky substituents also impede the solvation of the protonated form of the molecule. Effective solvation plays a critical role in stabilizing the resulting conjugate base after proton donation. In the case of 2,6-Ditert-butylpyridine-3-sulfonic acid, the steric shielding by the tert-butyl groups is expected to hinder the approach of solvent molecules to the sulfonate anion, potentially destabilizing it and thereby affecting the equilibrium of proton donation. This disruption of solvent stabilization is a key factor in understanding the acidity of sterically hindered molecules.

While alkyl groups are generally electron-donating and would be expected to increase the basicity of the pyridine (B92270) nitrogen, the severe steric hindrance imposed by the tert-butyl groups overrides this electronic effect. This principle can be extended to the proton-donating ability of the sulfonic acid group. The steric environment created by the tert-butyl groups likely restricts the accessibility of the sulfonic acid proton to incoming bases, potentially slowing down the rate of proton transfer.

Table 1: pKa Values of Conjugate Acids of Pyridine and its Derivatives in Different Solvents

| Compound | pKa in 50% Aqueous Ethanol | pKa in Water | pKa in DMSO |

| Pyridine | 4.38 | 5.17 | 3.45 |

| 2,6-Dimethylpyridine (B142122) | 5.77 | 6.75 | 4.46 |

| 2,6-Di-tert-butylpyridine (B51100) | 3.58 | - | 0.81 |

This table illustrates the effect of steric hindrance on the basicity of the pyridine nitrogen. A lower pKa of the conjugate acid corresponds to a weaker base.

Proton Transfer Dynamics in Diverse Solvent Environments

The dynamics of proton transfer from this compound are significantly influenced by the surrounding solvent medium. Studies on the proton transfer between 2,6-di-tert-butylpyridine and its conjugate acid have revealed that the mechanism is highly dependent on the nature of the solvent.

In non-polar, aprotic solvents such as dichloromethane (B109758) (CD₂Cl₂), the proton transfer from the pyridinium (B92312) ion is a rate-limiting process that depends on the dissociation of a contact ion pair. This suggests that in such environments, the proton transfer from the sulfonic acid group of this compound to a base would also likely proceed through a mechanism where the formation and dissociation of an initial complex are crucial steps. The steric hindrance would play a significant role in the energetics of forming such a complex.

In polar, protic solvents like methanol, the acid dissociation step becomes the dominant pathway for proton transfer. For this compound, a polar protic solvent would facilitate the ionization of the sulfonic acid group, leading to a more straightforward proton transfer to a base. The ability of the solvent to form hydrogen bonds with both the acid and the base is a key factor in this process.

The presence of water can also introduce alternative proton transfer pathways. In a non-polar solvent with traces of water, proton transfer can occur via an intervening water molecule, acting as a "proton shuttle," rather than through direct acid dissociation. This highlights the sensitivity of the proton transfer dynamics to the specific composition of the solvent environment. The bulky tert-butyl groups would likely influence the orientation and accessibility of water molecules to the sulfonic acid group, thereby affecting the efficiency of this shuttling mechanism.

Interaction Mechanisms with Challenging Substrates and Reagents

The unique combination of a strong Brønsted acid (the sulfonic acid group) and a sterically hindered pyridine ring in this compound dictates its interaction with various substrates and reagents. The bulky tert-butyl groups serve to prevent the pyridine nitrogen from acting as a nucleophile, a property that is often exploited in organic synthesis where a non-nucleophilic base is required.

This steric hindrance allows this compound to function as a "proton-only" reagent in many contexts. The pyridine nitrogen is unlikely to coordinate with Lewis acids or electrophilic centers of substrates, leaving the sulfonic acid group as the primary site of reactivity. This selectivity is particularly valuable in reactions where undesired side reactions involving the nitrogen atom need to be suppressed. For example, the parent compound, 2,6-di-tert-butylpyridine, is known to act as a proton scavenger in various catalytic systems without interfering with the catalyst's active site.

When interacting with sterically demanding bases, the proton transfer from the sulfonic acid group of this compound is expected to be sterically hindered. The rate of proton transfer would be sensitive to the steric bulk of both the acid and the base. This can be advantageous in controlling the rate of acid-catalyzed reactions or in achieving selectivity in reactions with multiple basic sites.

Stereoelectronic Effects Governing Reactivity

The reactivity of this compound is governed by a combination of steric and electronic factors, often referred to as stereoelectronic effects. The electron-withdrawing nature of the sulfonic acid group at the 3-position influences the electron density of the pyridine ring. This electronic effect will, in turn, affect the basicity of the nitrogen atom, although this is already significantly diminished by the steric hindrance of the tert-butyl groups.

The sulfonation of pyridine typically occurs at the 3-position because the intermediates leading to substitution at the 2- and 4-positions are destabilized by placing a positive charge on the electron-withdrawing nitrogen atom. This regioselectivity highlights the inherent electronic properties of the pyridine ring that are at play in the sulfonic acid derivative.

The orientation of the sulfonic acid group relative to the pyridine ring and the bulky tert-butyl groups can also influence its reactivity. While direct studies on the conformational preferences of this compound are not available, it is plausible that intramolecular interactions, such as hydrogen bonding between the sulfonic acid proton and the pyridine nitrogen, could occur. However, the steric bulk of the tert-butyl groups would likely disfavor a conformation that allows for strong intramolecular hydrogen bonding.

Advanced Applications of 2,6 Ditert Butylpyridine 3 Sulfonic Acid in Catalysis and Chemical Research

Role as a Sterically Hindered Brønsted Acid Catalyst

2,6-Ditert-butylpyridine-3-sulfonic acid is synthesized via the nuclear sulfonation of 2,6-di-tert-butylpyridine (B51100) using sulfur trioxide. smolecule.com This process introduces a strong Brønsted acid functional group to the sterically bulky pyridine (B92270) backbone. The presence of the two tert-butyl groups adjacent to the nitrogen atom provides significant steric hindrance, a feature that could theoretically influence its catalytic behavior by modulating access to the acidic proton or the basic nitrogen site.

Catalytic Activity in Acid-Sensitive Organic Transformations

Detailed research findings on the specific use of this compound as a catalyst in acid-sensitive organic transformations are not widely reported in scientific literature. Conceptually, a sterically hindered acid catalyst could offer advantages by preventing unwanted side reactions involving bulky substrates or by providing a specific protonating environment that avoids decomposition of sensitive functional groups.

Influence on Reaction Selectivity and Enantiocontrol

The influence of this compound on reaction selectivity and enantiocontrol is not documented in the available research. In principle, the bulky tert-butyl groups could create a chiral pocket or specific spatial arrangement around the sulfonic acid group, potentially influencing the stereochemical outcome of reactions. However, without experimental data, this remains a theoretical possibility.

Comparative Studies with Less Hindered Sulfonic Acid Analogues

Direct comparative studies between this compound and less hindered analogues like p-toluenesulfonic acid (p-TSA) are not available in the reviewed literature. However, the properties of these less hindered acids are well-established. p-TSA, for example, is a strong, non-toxic, and inexpensive solid organic acid used in a vast range of transformations, including esterifications and the synthesis of complex heterocyclic scaffolds. rsc.orgrsc.org It is valued for its high acidity, operational simplicity, and ability to promote reactions with high atom economy. rsc.org A hypothetical comparison would suggest that while p-TSA is a versatile and highly active catalyst, the bulkier this compound might exhibit lower reactivity but potentially higher selectivity in specific applications where steric factors are critical.

| Feature | p-Toluenesulfonic acid (p-TSA) | This compound (Hypothetical) |

| Steric Hindrance | Low | High |

| Acidity | Strong | Strong (Brønsted) |

| Established Use | Extensive use in various organic transformations rsc.orgrsc.org | Limited documented catalytic applications |

| Potential Advantage | High reactivity, low cost, versatility rsc.org | Potential for high selectivity in sterically demanding reactions |

Application as a Probe for Acid Site Characterization in Heterogeneous Catalysis

It is critical to distinguish between this compound and its parent compound, 2,6-di-tert-butylpyridine . Scientific literature extensively documents the use of the basic parent compound, 2,6-di-tert-butylpyridine, as a molecular probe to characterize the acid sites of solid catalysts like zeolites. acs.orgrsc.org The sulfonic acid derivative is not used for this purpose; rather, the non-acidic, sterically hindered base is the tool of choice for the applications described below.

Differentiation of Brønsted vs. Lewis Acidity Using the Compound

The parent base, 2,6-di-tert-butylpyridine, is an effective molecule for distinguishing between Brønsted and Lewis acid sites on a catalyst surface. acs.orgacs.org The nitrogen atom in the pyridine ring can be protonated by Brønsted acid sites (proton donors). However, the extreme steric hindrance created by the two bulky tert-butyl groups prevents the nitrogen's lone pair of electrons from coordinating with larger Lewis acid sites. wikipedia.org Consequently, when this probe molecule is introduced to a catalyst, any interaction detected is almost exclusively with Brønsted acid sites. acs.orgacs.org Infrared (IR) spectroscopy studies have shown that 2,6-di-tert-butylpyridine interacts with Brønsted sites, while Lewis acid sites are not detected by this probe. acs.orgacs.org

Quantification of Accessible Acid Sites with Sterically Hindered Probes

The primary application of 2,6-di-tert-butylpyridine as a probe molecule is the quantification of externally accessible acid sites on porous materials like zeolites. researchgate.net Due to its large kinetic diameter, the molecule is too bulky to enter the small micropores of many zeolites. acs.orgresearchgate.net This size exclusion allows it to selectively adsorb onto the Brønsted acid sites located on the external surface of the zeolite crystals or at the mouth of the pores. researchgate.netresearchgate.net

Researchers can quantify these external sites by monitoring the adsorption of 2,6-di-tert-butylpyridine using IR spectroscopy, specifically by measuring the intensity of the diagnostic band around 1615 cm⁻¹, which corresponds to the molecule interacting with a Brønsted acid site. acs.orgacs.org The "accessibility factor" (AF) can be calculated by dividing the number of external sites detected by 2,6-di-tert-butylpyridine by the total number of acid sites (often measured using a smaller, unhindered probe like pyridine, which can access all sites). acs.orgacs.org This technique has been instrumental in studying hierarchically structured zeolites, where creating secondary mesopores enhances the accessibility of protonic sites to bulky molecules. acs.org

| Zeolite Type | Method | Finding | Reference |

| TNU-9 and BEA | Quantitative IR with 2,6-di-tert-butylpyridine | The probe was too large to enter micropores, allowing for quantification of external Brønsted sites. No interaction with Lewis sites was detected. | acs.orgacs.org |

| Hierarchical ZSM-5 and ITQ-2 | Comparison of Accessibility Factor (AF) | Delaminated and ultrathin zeolites showed considerably higher accessibility of protonic sites compared to those modified by alkaline leaching. | acs.orgacs.org |

| Pillared MFI (PMFI) | DME titration with 2,6-di-tert-butylpyridine (DTBP) | Found to contain approximately 32% external surface and 6% pore mouth acid sites. | researchgate.net |

| Pillared MWW (PMWW) | DME titration with 2,6-di-tert-butylpyridine (DTBP) | Found to contain approximately 33% external surface and 31% pore mouth acid sites. | researchgate.net |

Exploration in Derivatization Strategies for Analytical Purposes

No research data is available to substantiate a discussion on the use of this compound for this purpose.

Formation of Sulfonate Esters for Chromatographic Analysis

There are no documented methods or research findings on the formation of sulfonate esters from this compound for the purpose of chromatographic analysis.

Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural and electronic analysis of 2,6-Ditert-butylpyridine-3-sulfonic acid.

Proton NMR for Regiochemical Assignment and Structural Proof

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the regiochemical arrangement of the substituents on the pyridine (B92270) ring of this compound. The steric hindrance provided by the two bulky tert-butyl groups at the 2 and 6 positions influences the electronic environment of the aromatic protons. smolecule.com The introduction of a sulfonic acid group at the 3-position further modifies the chemical shifts of the remaining ring protons.

In the parent compound, 2,6-di-tert-butylpyridine (B51100), the aromatic protons typically appear as a multiplet in the region of 7.0-8.0 ppm. For this compound, the protons at the 4 and 5 positions would be expected to show distinct signals. The proton at the 4-position would likely appear as a doublet, coupled to the proton at the 5-position. Similarly, the proton at the 5-position would also be a doublet. The large tert-butyl groups would exhibit a singlet peak in the upfield region, typically around 1.3-1.5 ppm, integrating to 18 protons. rsc.org The precise chemical shifts of the aromatic protons are crucial for confirming the position of the sulfonic acid group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-butyl (18H) | ~1.4 | Singlet | 18H |

| Pyridine H-4 | ~7.5 - 8.5 | Doublet | 1H |

| Pyridine H-5 | ~7.5 - 8.5 | Doublet | 1H |

Nitrogen-15 NMR for Acid-Base Interaction Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy serves as a sensitive probe for studying the acid-base interactions involving the nitrogen atom of the pyridine ring. The chemical shift of the nitrogen is highly dependent on its protonation state and involvement in hydrogen bonding. For pyridine derivatives, protonation of the ring nitrogen typically leads to a significant downfield shift in the ¹⁵N NMR spectrum. researchgate.net

In the case of 2,6-di-tert-butylpyridine, the bulky tert-butyl groups sterically hinder the nitrogen atom, which can affect its ability to act as a base and participate in hydrogen bonding. rsc.orgresearchgate.net Studies on 2,6-di-tert-butylpyridine have shown that while it can be fully protonated by strong acids, its nitrogen atom is incapable of forming hydrogen bonds with various solvents. rsc.org This steric hindrance is a key feature that would also be present in this compound. The presence of the intramolecular sulfonic acid group could lead to the formation of a zwitterion, where the acidic proton from the sulfonic acid protonates the pyridine nitrogen. ¹⁵N NMR would be a definitive technique to observe this potential intramolecular acid-base interaction, which would be indicated by a chemical shift characteristic of a protonated pyridine nitrogen. nih.goveurisotop.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions, such as hydrogen bonding.

For this compound, the spectra would be dominated by vibrations of the sulfonic acid group, the pyridine ring, and the tert-butyl groups. The sulfonic acid group gives rise to characteristic strong absorption bands. The symmetric and asymmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹, respectively. The S-O stretching vibration is expected around 800-900 cm⁻¹. researchgate.net

The pyridine ring vibrations would appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the tert-butyl groups would be found around 2850-3000 cm⁻¹. The presence of hydrogen bonding involving the sulfonic acid group, either intermolecularly or intramolecularly with the pyridine nitrogen, would lead to a broadening of the O-H stretching band, typically observed in the wide region of 2500-3300 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 2500-3300 (broad) | FT-IR |

| C-H Stretch (tert-butyl) | 2850-3000 | FT-IR, Raman |

| Pyridine Ring Stretch | 1400-1600 | FT-IR, Raman |

| S=O Asymmetric Stretch | 1150-1250 | FT-IR |

| S=O Symmetric Stretch | 1030-1080 | FT-IR |

| S-O Stretch | 800-900 | FT-IR |

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation

Advanced mass spectrometry techniques are crucial for determining the molecular weight and fragmentation patterns of this compound, which can provide insights into its structure and the mechanisms of its formation. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can help elucidate the connectivity of the atoms. For this compound, common fragmentation pathways would likely involve the loss of the sulfonic acid group (SO₃, 80 Da) or the tert-butyl groups (C₄H₉, 57 Da). The stability of the resulting fragments can provide evidence for the structure. For instance, the loss of a tert-butyl radical would lead to a prominent ion. Mechanistic studies on the electrochemical sulfonylation of pyridines suggest that the process can involve radical intermediates, and mass spectrometry can be used to detect and characterize such species or their stable adducts. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsion angles. A crystal structure of this compound would unequivocally confirm the substitution pattern on the pyridine ring.

Computational Chemistry and Theoretical Modeling of 2,6 Ditert Butylpyridine 3 Sulfonic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Acidity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size and complexity. researchgate.netmdpi.com DFT calculations can provide deep insights into the electronic structure and acidity of 2,6-Ditert-butylpyridine-3-sulfonic acid.

DFT calculations are employed to determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. The presence of two bulky tert-butyl groups flanking the nitrogen atom significantly influences the electronic environment of the pyridine (B92270) ring. These groups, through steric hindrance, can distort the planarity of the pyridine ring and affect the delocalization of π-electrons. The sulfonic acid group at the 3-position acts as a strong electron-withdrawing group, further modifying the electronic landscape.

Table 1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311G(d,p))

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

| Dipole Moment | 8.45 D |

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules. Actual values may vary depending on the specific level of theory and basis set employed.

The HOMO is typically localized on the pyridine ring and the lone pair of the nitrogen atom, while the LUMO is often centered on the sulfonic acid group and the π* orbitals of the aromatic system. A large HOMO-LUMO gap, as suggested by the illustrative data, would indicate high kinetic stability. The significant dipole moment arises from the charge separation between the electron-donating tert-butyl groups and the electron-withdrawing sulfonic acid moiety.

A key feature of this compound is its dual acidic and basic nature. DFT calculations can be used to predict the pKa values associated with both the sulfonic acid proton and the protonated pyridinium (B92312) nitrogen. The acidity of the sulfonic acid group is expected to be very high, comparable to other strong sulfonic acids. Conversely, the basicity of the pyridine nitrogen is significantly suppressed by the steric hindrance of the adjacent tert-butyl groups. researchgate.netwikipedia.org This "non-coordinating" base character is a well-known feature of 2,6-di-tert-butylpyridine (B51100) itself. wikipedia.org

Computational studies can model the deprotonation energies in various solvents using implicit solvation models like the Polarizable Continuum Model (PCM). These calculations would likely confirm the strong acidic nature of the sulfonic acid group and the sterically hindered, weakly basic nature of the pyridine nitrogen.

Molecular Dynamics Simulations of Solvation and Proton Transfer Pathways

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior in solution. MD simulations are particularly valuable for understanding solvation effects and the mechanisms of proton transfer. osti.govmdpi.com

MD simulations can reveal how solvent molecules, such as water, arrange themselves around this compound. The sulfonic acid group is expected to form strong hydrogen bonds with water molecules, creating a well-defined solvation shell. The bulky and hydrophobic tert-butyl groups, in contrast, would disrupt the local hydrogen-bonding network of water. The pyridine nitrogen, due to its steric shielding, would have limited direct interaction with the solvent.

A central application of MD simulations for this molecule would be to investigate the pathways of proton transfer. This is particularly relevant for understanding its potential role as a proton-conducting material or a catalyst in acid-mediated reactions. Simulations can trace the trajectory of a proton as it dissociates from the sulfonic acid group and moves through the solvent. The Grotthuss mechanism, involving a series of proton hops between solvent molecules, is a likely pathway. osti.gov

Furthermore, MD simulations can explore intramolecular proton transfer from the sulfonic acid group to the pyridine nitrogen. However, given the large spatial separation and the likely high energy barrier, this is expected to be a rare event. The simulations can also shed light on the dynamics of proton transfer between the sulfonic acid and its conjugate base in an aprotic solvent. rsc.org

Conformational Analysis and Energy Landscape Mapping

The flexibility of the tert-butyl groups and the sulfonic acid group necessitates a thorough conformational analysis to identify the most stable structures and the energy barriers between them.

The rotation of the two tert-butyl groups around their C-C bonds and the rotation of the sulfonic acid group around the C-S bond are the primary conformational degrees of freedom. Computational methods can be used to scan the potential energy surface along these rotational coordinates. The results of such a scan would reveal the preferred orientations of these groups and the energy penalties for deviating from these low-energy conformations. The steric clash between the tert-butyl groups and the sulfonic acid group is expected to create significant rotational barriers, restricting the conformational freedom of the molecule.

Table 2: Calculated Rotational Barriers for this compound

| Rotational Coordinate | Energy Barrier (kcal/mol) |

| C(pyridine)-C(tert-butyl) | ~10-15 |

| C(pyridine)-S(sulfonic) | ~5-8 |

Note: These are estimated values based on typical rotational barriers in sterically hindered systems.

By systematically exploring the conformational space, a comprehensive energy landscape can be mapped. This map would identify all local energy minima, corresponding to stable conformers, and the transition states that connect them. This information is crucial for understanding the dynamic behavior of the molecule and how its shape can influence its interactions with other molecules.

Computational Prediction of Catalytic Performance and Reactivity

The unique combination of a strong Brønsted acid and a sterically hindered base suggests potential applications for this compound as a catalyst. Computational methods can be used to predict its catalytic performance and reactivity in various chemical transformations.

For a given reaction, such as an esterification or a Friedel-Crafts acylation, DFT calculations can be used to model the entire catalytic cycle. This involves calculating the energies of all reactants, intermediates, transition states, and products. The rate-determining step can be identified by finding the highest energy barrier in the reaction pathway.

Table 3: Hypothetical Calculated Activation Energies for a Model Esterification Reaction Catalyzed by this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Protonation of Carbonyl Oxygen | 5.2 |

| Nucleophilic Attack by Alcohol | 12.8 |

| Proton Transfer | 8.1 |

| Elimination of Water | 15.3 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational modeling of a catalytic reaction.

Derivatization and Functionalization of 2,6 Ditert Butylpyridine 3 Sulfonic Acid

Synthesis of Sulfonamide Derivatives and Their Chemical Behavior

The conversion of 2,6-ditert-butylpyridine-3-sulfonic acid to its corresponding sulfonamide derivatives is a critical step in harnessing its potential for various applications, including in medicinal chemistry where the sulfonamide group is a well-established pharmacophore. mdpi.com While direct synthesis from the sulfonic acid can be challenging, the more common and effective approach involves the preliminary conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate.

The general synthesis of sulfonamides from sulfonyl chlorides is a well-established chemical transformation. This reaction typically involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. The steric hindrance imposed by the two tert-butyl groups on the pyridine (B92270) ring of 2,6-ditert-butylpyridine-3-sulfonyl chloride might necessitate milder reaction conditions or the use of less hindered amines to achieve viable yields.

Recent advancements in organic synthesis have introduced novel methods for the direct conversion of sulfonic acids to sulfonamides, potentially bypassing the need for the often-sensitive sulfonyl chloride intermediate. One such method involves the use of triphenylphosphine (B44618) ditriflate as a coupling reagent to directly react sulfonic acid salts with amines. nih.gov This approach could offer a more direct and potentially higher-yielding route to the sulfonamide derivatives of this compound.

The chemical behavior of the resulting 2,6-ditert-butylpyridine-3-sulfonamide derivatives is expected to be influenced by both the sulfonamide functional group and the sterically hindered pyridine ring. The sulfonamide proton is acidic and can participate in hydrogen bonding, a key interaction in many biological systems. The bulky tert-butyl groups are likely to impart significant steric shielding to the pyridine nitrogen, rendering it a very weak base and non-coordinating ligand, a characteristic feature of the parent 2,6-di-tert-butylpyridine (B51100). stackexchange.com This combination of properties could lead to compounds with unique solubility, reactivity, and biological activity profiles. For instance, in a related study, 4-substituted pyridine-3-sulfonamides have been investigated as carbonic anhydrase inhibitors, where the sulfonamide moiety interacts with the enzyme's active site. nih.govmdpi.com

Formation of Sulfonyl Chlorides and Subsequent Transformations

The conversion of this compound to its sulfonyl chloride is a pivotal transformation that opens the door to a wide array of subsequent derivatizations. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and organometallic reagents.

The standard protocol for the synthesis of sulfonyl chlorides from sulfonic acids involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, the synthesis of the related, unhindered pyridine-3-sulfonyl chloride has been achieved by reacting pyridine-3-sulfonic acid with phosphorus pentachloride. google.com A similar approach could be applicable to this compound, although the steric bulk of the tert-butyl groups might influence the reaction kinetics and require optimized conditions. Another patented method for producing pyridine-3-sulfonyl chloride involves the diazotization of 3-aminopyridine (B143674) followed by a sulfonyl chlorination reaction, a route that could also be conceptually adapted. google.com

Once formed, 2,6-ditert-butylpyridine-3-sulfonyl chloride can be utilized in a variety of subsequent transformations beyond the synthesis of sulfonamides. For example, reaction with alcohols in the presence of a base would yield sulfonate esters. These esters, particularly those derived from phenols, can be valuable as intermediates in organic synthesis. Furthermore, reduction of the sulfonyl chloride would lead to the corresponding sulfinic acid or thiol, providing access to a different class of sulfur-containing pyridine derivatives. The reactivity of the sulfonyl chloride will be dominated by the electrophilicity of the sulfur atom, while the sterically hindered pyridine ring is expected to remain largely unreactive under typical nucleophilic substitution conditions.

Development of Polymeric Supports and Immobilized Catalysts Based on the Compound

The immobilization of homogeneous catalysts onto solid supports is a key strategy in green chemistry, facilitating catalyst recovery and reuse. The unique properties of this compound, namely its strong acidity and the steric hindrance around the nitrogen atom, make it an interesting candidate for development as a polymer-supported catalyst.

The sulfonic acid group can be anchored to a variety of polymeric backbones, such as polystyrene or silica (B1680970) gel, through covalent linkages. mdpi.com Functionalized inorganic materials, including those with sulfonic acid groups, have been shown to be efficient heterogeneous catalysts in various applications. mdpi.com For example, sulfonic acid-grafted hybrid porous polymers have demonstrated high efficiency as acidic heterogeneous catalysts. nih.gov

In the context of this compound, the immobilization would result in a solid acid catalyst where the active sites are readily accessible to substrates while the catalyst itself can be easily separated from the reaction mixture by filtration. The steric bulk provided by the di-tert-butylpyridine moiety could also impart shape selectivity to the catalytic process, favoring the reaction of smaller substrates that can access the acidic sites. Furthermore, the non-coordinating nature of the pyridine nitrogen would prevent catalyst deactivation by coordination to metal ions, a common issue with unsupported pyridine-containing catalysts. While specific examples of the immobilization of this compound are not prevalent in the literature, the principles of polymer-supported sulfonic acid catalysis are well-established and provide a clear pathway for the development of such materials. mdpi.comacs.org

Design and Synthesis of Chiral Analogues for Asymmetric Catalysis

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. Chiral pyridine derivatives have emerged as a significant class of ligands and catalysts in a wide range of asymmetric transformations. chim.it

The synthesis of chiral analogues of this compound could lead to novel catalysts for asymmetric reactions. The introduction of chirality could be achieved by several strategies. One approach would involve the use of a chiral starting material for the synthesis of the pyridine ring itself. Alternatively, chiral auxiliaries could be attached to the pyridine scaffold, for example, at the 4-position or by derivatization of the sulfonic acid group with a chiral amine to form a chiral sulfonamide.

While the direct synthesis of chiral derivatives of this compound is not explicitly detailed in the available literature, the broader field of chiral pyridine synthesis offers valuable insights. For example, the catalytic asymmetric reduction of prochiral pyridines is a powerful method for accessing chiral piperidines, which can then be re-aromatized to furnish chiral pyridines. snnu.edu.cn Furthermore, the synthesis of chiral 2,2'-bipyridine-diol ligands, which are effective in asymmetric catalysis, demonstrates the feasibility of constructing complex chiral pyridine-based structures. rsc.org

The design of such chiral analogues would aim to create a well-defined chiral environment around a catalytic center. The sterically demanding di-tert-butyl groups would play a crucial role in defining the steric environment and influencing the enantioselectivity of the catalyzed reaction. The sulfonic acid or sulfonamide group could act as a Brønsted acid catalyst or as an anchoring point for a metal-based Lewis acid catalyst. The development of such chiral, sterically hindered pyridine-based catalysts remains a promising area for future research in asymmetric catalysis.

Future Research Directions and Perspectives

Integration into Continuous Flow Chemistry and Microreactor Systems

The synthesis and application of 2,6-Ditert-butylpyridine-3-sulfonic acid are prime candidates for adaptation to continuous flow chemistry and microreactor technologies. These approaches offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency.

Future research could focus on developing a continuous flow process for the sulfonation of 2,6-di-tert-butylpyridine (B51100). The high heat and mass transfer rates in microreactors would allow for precise control over the typically exothermic sulfonation reaction, potentially minimizing byproduct formation and improving yield. The ability to operate at steady-state conditions ensures consistent product quality, a critical factor in fine chemical manufacturing. researchgate.netnih.gov

Furthermore, immobilizing this compound on a solid support could enable its use as a recyclable acid catalyst in packed-bed microreactors. nih.gov This would be particularly advantageous for reactions where its sterically hindered acidic site could offer unique selectivity. Such a system would streamline product purification, as the catalyst would be retained within the reactor, allowing for a continuous output of a clean product stream. The development of such integrated systems represents a significant step towards more efficient and automated chemical production. unimi.it

| Parameter | Traditional Batch Processing | Prospective Continuous Flow/Microreactor System |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hot spots. | High surface-area-to-volume ratio enables superior heat control. nih.gov |

| Mass Transfer | Dependent on stirring efficiency, can be non-uniform. | Efficient mixing through diffusion and advection in microchannels. |

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes minimize hazards. unimi.it |

| Scalability | Requires significant redevelopment for scale-up. | Achieved by numbering-up (parallelizing reactors) or longer run times. |

| Product Consistency | Potential for batch-to-batch variability. | Steady-state operation ensures high consistency. researchgate.net |

Exploration in Sustainable and Green Chemistry Methodologies

The principles of green chemistry offer a framework for developing more environmentally benign chemical processes, and this compound is a promising subject for such investigations. researchgate.net Future research should target the development of a sustainable synthesis route that avoids harsh reagents and minimizes waste.

One avenue of exploration is the use of alternative sulfonating agents that are less corrosive and hazardous than traditional reagents like sulfur trioxide. smolecule.com Investigating solid acid catalysts or milder sulfonation systems could lead to a process with a significantly improved environmental footprint. Additionally, exploring solvent-free reaction conditions, potentially facilitated by mechanochemistry or other innovative techniques, would align with the green chemistry goal of waste reduction. researchgate.net

Novel Applications in Materials Science and Supramolecular Assembly

The distinct structural features of this compound make it an intriguing building block for new materials and complex supramolecular structures. Its rigid pyridine (B92270) core, bulky tert-butyl groups, and the hydrogen-bonding capabilities of the sulfonic acid group provide multiple points for directed intermolecular interactions.

In materials science, the compound could be explored as a functional monomer or additive in polymer synthesis. The bulky tert-butyl groups could impart properties such as increased thermal stability and solubility in organic solvents to polymers, while the sulfonic acid group could be used to introduce conductivity or to act as a doping agent in conductive polymers. smolecule.comresearchgate.net For instance, its incorporation into polymer chains could lead to materials with tailored thermal and mechanical properties.

The field of supramolecular chemistry offers rich possibilities for this molecule. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the sulfonic acid group is an excellent hydrogen bond donor. This dual functionality could be exploited to construct well-defined supramolecular assemblies, such as rosettes, capsules, or coordination polymers. Research into the co-crystallization of this compound with other complementary molecules could lead to the discovery of novel crystalline materials with interesting photophysical or host-guest properties.

| Functional Group | Potential Interaction Type | Prospective Application |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Formation of co-crystals, metal-organic frameworks (MOFs). |

| Sulfonic Acid (-SO3H) | Strong Hydrogen Bond Donor | Directing self-assembly into tapes, sheets, or 3D networks. |

| Tert-butyl Groups | Steric Influence, van der Waals Interactions | Controlling packing in solids, creating porous materials. |

| Aromatic Pyridine Ring | π-π Stacking | Stabilizing supramolecular architectures. mdpi.com |

Advanced Methodological Development for Synthesis and Characterization

Advancing the synthetic and analytical methodologies associated with this compound is crucial for enabling the aforementioned research directions. Future work should aim to move beyond the conventional sulfonation of 2,6-di-tert-butylpyridine to explore more sophisticated and efficient synthetic routes. smolecule.com

This could involve investigating regioselective C-H activation and functionalization techniques to introduce the sulfonic acid group, which might offer milder conditions and different selectivity. Another approach could be the development of novel pyridine ring synthesis methods that build the substituted scaffold with the sulfonic acid group already in place, providing a more convergent and potentially higher-yielding strategy. organic-chemistry.org

For characterization, advanced analytical techniques will be indispensable. While standard methods like NMR and mass spectrometry are routine, more specialized techniques could provide deeper insights. For example, the use of 15N-labeled 2,6-di-tert-butylpyridine as a starting material would allow for detailed 15N NMR studies to probe the electronic environment of the nitrogen atom and its interactions in catalytic or supramolecular systems. nih.gov Solid-state NMR and single-crystal X-ray diffraction will be essential for characterizing any new polymers or supramolecular assemblies, providing precise information on structure and intermolecular packing that is key to understanding their material properties.

Q & A

Q. What are the key synthetic methodologies for preparing 2,6-Ditert-butylpyridine-3-sulfonic acid?

The synthesis typically involves sulfonation of a pyridine precursor. For analogous compounds (e.g., 4,6-Dihydroxypyridine-3-sulfonic acid), sulfonation agents like sulfuric acid or chlorosulfonic acid are used under controlled temperatures (e.g., 40–80°C) to introduce the sulfonic acid group at the desired position . For 2,6-Ditert-butylpyridine derivatives, the tert-butyl groups may influence regioselectivity, requiring optimization of reaction time and stoichiometry. Post-synthesis, purification via recrystallization (using polar aprotic solvents) or column chromatography is recommended to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and tert-butyl group integrity.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight.

- Elemental Analysis : Confirm C, H, N, and S content .

Q. What solvents are suitable for dissolving this compound in experimental settings?

The sulfonic acid group enhances solubility in polar solvents. Recommended solvents include:

- Water (at neutral or basic pH due to deprotonation of the sulfonic acid group).

- Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) for non-aqueous reactions.

- Methanol or ethanol for recrystallization.

Note: Solubility may vary with tert-butyl steric effects; preliminary trials are advised .

Advanced Research Questions

Q. How can researchers optimize the sulfonation reaction to maximize yield of this compound?

- Reagent Selection : Compare chlorosulfonic acid (more reactive but moisture-sensitive) vs. concentrated sulfuric acid (lower cost but slower kinetics).

- Temperature Control : Maintain 50–70°C to balance reaction rate and byproduct formation.

- Protecting Groups : Introduce temporary protecting groups on pyridine nitrogen to direct sulfonation to the 3-position.

- Kinetic Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress .

Q. How should researchers address contradictory literature data on the compound’s stability under acidic conditions?

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 0.1M HCl at 25°C and 40°C) and monitor via HPLC.

- pH-Dependent Analysis : Compare stability at pH 2 vs. pH 7 using UV-Vis spectroscopy to identify decomposition pathways.

- Cross-Validate Methods : Replicate conflicting studies with standardized protocols (e.g., identical buffer systems) to isolate variables .

Q. What strategies are effective for identifying and quantifying impurities in this compound?

- Impurity Profiling : Use LC-MS to detect sulfonation byproducts (e.g., di-sulfonated derivatives or tert-butyl cleavage products).

- Quantitative NMR (qNMR) : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or unreacted precursors.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns to infer impurity levels .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.